4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid

Medicinal Chemistry Drug Discovery Lipophilicity

4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid (CAS 41764-07-2) is an organic compound belonging to the class of γ-keto acids featuring a 1,3-benzodioxole (methylenedioxyphenyl) moiety. It has a molecular weight of 222.19 g/mol and the molecular formula C₁₁H₁₀O₅.

Molecular Formula C11H10O5
Molecular Weight 222.19 g/mol
CAS No. 41764-07-2
Cat. No. B1596004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid
CAS41764-07-2
Molecular FormulaC11H10O5
Molecular Weight222.19 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C(=O)CCC(=O)O
InChIInChI=1S/C11H10O5/c12-8(2-4-11(13)14)7-1-3-9-10(5-7)16-6-15-9/h1,3,5H,2,4,6H2,(H,13,14)
InChIKeyPAZRPPFUVZPPCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic Acid (CAS 41764-07-2): Key Properties and Procurement Baseline


4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid (CAS 41764-07-2) is an organic compound belonging to the class of γ-keto acids featuring a 1,3-benzodioxole (methylenedioxyphenyl) moiety. It has a molecular weight of 222.19 g/mol and the molecular formula C₁₁H₁₀O₅ [1]. The compound is characterized by a computed XLogP3 value of 0.1 and a topological polar surface area (TPSA) of 72.8 Ų, which position it as a moderately polar, low-lipophilicity building block relative to its structurally related analogs [2].

4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic Acid: Why Generic Substitution with Common Analogs Fails


Substitution of 4-(1,3-benzodioxol-5-yl)-4-oxobutanoic acid with structurally similar analogs such as its reduced form (4-(1,3-benzodioxol-5-yl)butanoic acid) or the expanded-ring analog (4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid) is not functionally equivalent due to quantifiable differences in key physicochemical and safety parameters. These differences, including a nearly 20-fold reduction in predicted lipophilicity (XLogP3) and a substantial increase in polar surface area (TPSA) compared to the reduced analog, directly impact compound solubility, membrane permeability, and experimental handling requirements [1]. Consequently, generic substitution can lead to altered assay outcomes, inconsistent synthesis yields, and different hazard profiles, underscoring the need for precise compound selection.

4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic Acid: Quantitative Differentiation Evidence vs. Analogs for Scientific Selection


Lipophilicity (XLogP3) Comparison: Target vs. Reduced Analog

4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid exhibits a computed XLogP3 value of 0.1, which is significantly lower than the XLogP3 value of 2.0 for its reduced analog, 4-(1,3-benzodioxol-5-yl)butanoic acid [1]. This indicates a marked difference in predicted lipophilicity, which can influence the compound's behavior in biological assays and synthetic applications.

Medicinal Chemistry Drug Discovery Lipophilicity

Polar Surface Area (TPSA) Comparison: Target vs. Reduced Analog

The target compound possesses a topological polar surface area (TPSA) of 72.8 Ų, whereas the reduced analog 4-(1,3-benzodioxol-5-yl)butanoic acid has a TPSA of 55.8 Ų [1]. This difference of 17 Ų can affect the compound's ability to cross biological membranes and its overall permeability profile.

ADME Permeability Medicinal Chemistry

GHS Hazard Classification: Target vs. Reduced Analog

4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid carries multiple GHS hazard statements, including H302 (harmful if swallowed), H312 (harmful in contact with skin), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) [1]. In contrast, the reduced analog 4-(1,3-benzodioxol-5-yl)butanoic acid has no GHS hazard classifications listed in its PubChem entry [2], suggesting a potentially different and less defined hazard profile, which can influence laboratory handling and procurement decisions.

Lab Safety Chemical Procurement Handling

Comparative Reactivity: γ-Keto Acid vs. Butanoic Acid Core

The presence of a γ-keto group in 4-(1,3-benzodioxol-5-yl)-4-oxobutanoic acid (C=O at the 4-position) fundamentally distinguishes its reactivity from that of its reduced analog, 4-(1,3-benzodioxol-5-yl)butanoic acid, which lacks this functional group [1]. The keto group enables specific chemical transformations, such as reductions, condensations, and the formation of heterocycles, that are not possible with the fully reduced butanoic acid chain.

Synthetic Chemistry Chemical Biology Probe Design

4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic Acid: Recommended Research and Industrial Application Scenarios


Synthesis of Ketone-Functionalized Heterocycles and Derivatives

The γ-keto acid moiety of 4-(1,3-benzodioxol-5-yl)-4-oxobutanoic acid provides a reactive handle for the synthesis of heterocyclic compounds, such as pyrazolines, isoxazoles, and other fused ring systems, which are of significant interest in medicinal chemistry. The compound's low lipophilicity (XLogP3 = 0.1) also facilitates purification and handling in aqueous reaction conditions [1].

Structure-Activity Relationship (SAR) Studies Requiring Low Lipophilicity

For SAR studies where reducing compound lipophilicity is a primary goal, 4-(1,3-benzodioxol-5-yl)-4-oxobutanoic acid offers a distinct advantage over its more lipophilic reduced analog (XLogP3 = 2.0). Its use allows researchers to probe the effects of decreased lipophilicity on target binding, cellular permeability, and in vivo distribution without significantly altering the core 1,3-benzodioxole scaffold [2].

Development of Chemical Biology Probes with Defined Permeability Profiles

The combination of a defined TPSA (72.8 Ų) and low XLogP3 (0.1) makes this compound a suitable starting point for developing chemical probes intended to interact with extracellular targets or for use in assays where high aqueous solubility is required. The γ-keto group offers a conjugation site for linker attachment, enabling the creation of functionalized probes for target engagement studies [3].

Laboratory Use with Standardized Hazard Communication

Given its well-defined GHS hazard statements (H302, H312, H315, H319, H332, H335), 4-(1,3-benzodioxol-5-yl)-4-oxobutanoic acid is suitable for use in laboratories with established safety protocols for handling irritating and harmful substances. This contrasts with analogs like 4-(1,3-benzodioxol-5-yl)butanoic acid, for which such standardized hazard information is not readily available, potentially complicating safety assessments and procurement [4].

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